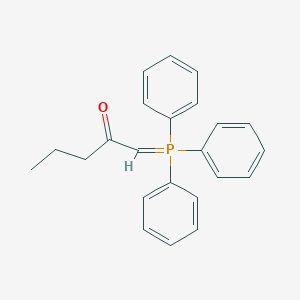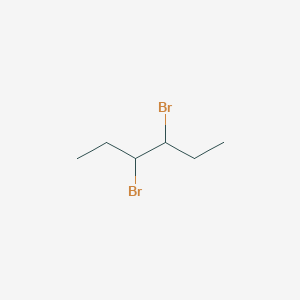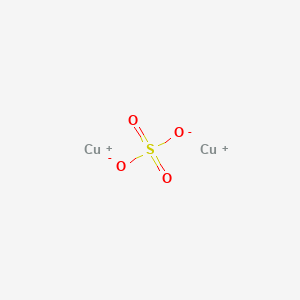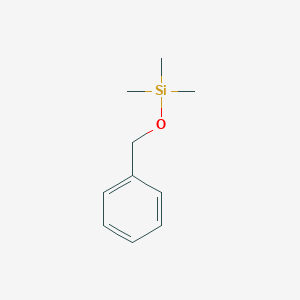
Butyrylmethylenetriphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrylmethylenetriphenylphosphorane is a chemical compound that belongs to the class of phosphoranes. It is a yellow to brown colored solid that is used in various scientific research applications. This compound is synthesized by reacting triphenylphosphine with butyraldehyde. The resulting compound has a unique mechanism of action that makes it useful in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of Butyrylmethylenetriphenylphosphorane involves the formation of a ylide intermediate. The ylide intermediate reacts with various electrophiles such as aldehydes, ketones, and esters to form the corresponding alkene products. The ylide intermediate is stabilized by the electron-withdrawing effect of the triphenylphosphine group.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to modulate the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyrylmethylenetriphenylphosphorane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and must be handled with care. In addition, it is not very soluble in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of Butyrylmethylenetriphenylphosphorane in scientific research. One direction is the development of new synthetic methods using this compound as a catalyst. Another direction is the use of this compound as a tool for the study of enzyme mechanisms. Finally, there is potential for the use of this compound in the development of new drugs for the treatment of cancer and inflammation.
Conclusion:
This compound is a versatile compound that has many scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it useful in various fields of study. While there are limitations to its use, the potential for future research and development is promising.
Métodos De Síntesis
The synthesis of Butyrylmethylenetriphenylphosphorane involves the reaction of triphenylphosphine with butyraldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
Butyrylmethylenetriphenylphosphorane is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the synthesis of natural products such as steroids and terpenes. In addition, this compound is used as a catalyst in various reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
Propiedades
| 17615-01-9 | |
Fórmula molecular |
C23H23OP |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3 |
Clave InChI |
XWWBUOZFYYYPJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)











